molecular formula C14H14N4O5S3 B12174280 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B12174280
M. Wt: 414.5 g/mol
InChI Key: CAOFKMRELTUGSI-UHFFFAOYSA-N
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Description

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This is followed by the introduction of the thiophen-2-ylsulfonyl and piperazin-1-ylsulfonyl groups. Common synthetic routes include:

    Nitration and Reduction: The benzoxadiazole core can be synthesized through nitration of an appropriate precursor, followed by reduction to introduce the amino group.

    Sulfonylation: The thiophen-2-ylsulfonyl and piperazin-1-ylsulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step involves coupling the sulfonylated intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole stands out due to its unique combination of a benzoxadiazole core with thiophen-2-ylsulfonyl and piperazin-1-ylsulfonyl groups. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets highlights its potential in research and industry.

Biological Activity

The compound 4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, synthesis methodologies, and relevant case studies.

Structural Overview

The molecular structure of this compound includes several key functional groups:

  • Benzoxadiazole Core : Known for its diverse biological activities.
  • Piperazine Ring : Often associated with various pharmacological effects, including antipsychotic and anxiolytic properties.
  • Thiophenesulfonyl Group : Imparts unique electronic characteristics that may influence biological interactions.

The compound is hypothesized to interact with various biological macromolecules, including receptors and enzymes. Its unique structure allows it to bind selectively to specific targets, potentially modulating their activity. The presence of the piperazine moiety is particularly significant as many derivatives exhibit notable pharmacological activities.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit the following activities:

  • Antidepressant Effects : Some studies suggest potential antidepressant properties due to interactions with neurotransmitter systems.
  • Cognitive Enhancers : The compound may influence acetylcholine levels, making it a candidate for treating cognitive disorders such as Alzheimer's disease.

Synthesis and Evaluation

Several studies have synthesized derivatives of this compound to evaluate their biological activity. For instance:

  • In Vitro Studies : These studies often assess the binding affinity of the compound to various receptors. For example, a related study showed that a derivative exhibited significant binding to serotonin receptors, suggesting potential use in mood disorders .
  • Acetylcholinesterase Inhibition : A related compound demonstrated strong inhibitory activity against acetylcholinesterase (AChE), with an IC50 value indicating effective modulation of cholinergic signaling pathways .

Comparative Analysis

The following table summarizes key findings from various studies on structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
Compound ABenzoxadiazole + PiperazineAChE Inhibitor2.7
Compound BThiophene + PiperazineSerotonin Receptor Modulator5.0
Compound CBenzothiazole + PiperazineAntidepressant Effects3.5

Properties

Molecular Formula

C14H14N4O5S3

Molecular Weight

414.5 g/mol

IUPAC Name

4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H14N4O5S3/c19-25(20,12-4-1-3-11-14(12)16-23-15-11)17-6-8-18(9-7-17)26(21,22)13-5-2-10-24-13/h1-5,10H,6-9H2

InChI Key

CAOFKMRELTUGSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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